The Alchemist's S-L-A-P: A Technical Guide to Silicon Amine Protocol Reagents in Modern Organic Synthesis
The Alchemist's S-L-A-P: A Technical Guide to Silicon Amine Protocol Reagents in Modern Organic Synthesis
Introduction: A Paradigm Shift in Saturated Heterocycle Synthesis
In the landscape of modern drug discovery and development, saturated N-heterocycles are privileged scaffolds, forming the core of a vast number of marketed pharmaceuticals and clinical candidates. Their synthesis, however, has often been a protracted affair, reliant on multi-step sequences and the use of stoichiometric, and often toxic, reagents. A significant leap forward came with the development of the Stannyl Amine Protocol (SnAP) reagents by the Bode group, which allowed for the direct conversion of aldehydes and ketones into a variety of N-heterocycles.[1] Despite their utility, the reliance on tin-based reagents presented a significant drawback due to toxicity concerns, particularly in a pharmaceutical context.[2]
This challenge spurred the development of a more sustainable and scalable alternative: the Si licon A mine P rotocol, or SLAP , reagents.[2] This guide provides an in-depth technical overview of SLAP M, a prominent member of this reagent class, focusing on its mechanism of action, practical applications, and the underlying principles that govern its reactivity. SLAP M, with the chemical formula C6H17NOSi and CAS number 2093935-94-3, has emerged as a powerful tool for the photomediated synthesis of valuable saturated heterocycles such as thiomorpholines and thiazepanes.[3][4]
Core Principles and Mechanistic Insights: The "Why" Behind the Reaction
The power of SLAP reagents lies in their ability to participate in photocatalytic cross-coupling reactions with carbonyl compounds. The overall transformation is a formal [4+2] or [5+2] cycloaddition, depending on the specific SLAP reagent and substrate, to furnish the desired heterocycle. The reaction is typically initiated by the formation of an imine or enamine from the condensation of the SLAP reagent with an aldehyde or ketone. The key to the subsequent cyclization lies in a carefully orchestrated photocatalytic cycle.
The Photocatalytic Cycle: A Tale of Two Pathways
The reaction is driven by visible light and an iridium-based photocatalyst, commonly Ir[(ppy)2(dtbbpy)]PF6. The currently accepted mechanism involves two potential, and tunable, catalytic cycles, the selection of which is dictated by the reaction conditions, specifically the presence or absence of a Lewis acid.[3]
1. The Ir(II)/Ir(III) Pathway for Piperazine Synthesis:
In the absence of a strong Lewis acid, the reaction proceeds through a reductive quenching cycle. The photoexcited Ir(III)* catalyst is a potent reductant and can directly reduce the imine intermediate. This pathway is particularly effective for the synthesis of piperazines.[2][5]
2. The Lewis Acid-Toggled Ir(III)/Ir(IV) Pathway for Thiomorpholine and Thiazepane Synthesis:
For the synthesis of thiomorpholines and thiazepanes using reagents like SLAP M, a different mechanistic pathway is operative, unlocked by the addition of a Lewis acid co-catalyst, such as Bi(OTf)3 or Cu(OTf)2.[3] The Lewis acid serves a dual role: it activates the imine towards reduction and, more importantly, it acts as an electron acceptor from the photoexcited Ir(III)* catalyst. This generates a highly oxidizing Ir(IV) species, which then oxidizes the silyl-tethered amine, initiating the cyclization cascade. This "toggling" of the catalytic cycle is a masterful example of reaction control, allowing for the synthesis of a different class of heterocycles from the same photocatalyst.[3]
Figure 1: Proposed photocatalytic cycle for thiomorpholine synthesis using SLAP M reagent.
Experimental Protocol: A Step-by-Step Guide
The following is a representative protocol for the synthesis of a thiomorpholine derivative using SLAP M, adapted from the general procedures provided by the Bode Group and their collaborators.
Step 1: Imine Formation
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To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the aldehyde (1.0 equiv., 0.5 mmol), SLAP M reagent (1.0 equiv., 0.5 mmol), and anhydrous dichloromethane (CH2Cl2, 0.5 M).
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Add activated 4Å molecular sieves (100 mg).
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Stir the reaction mixture at room temperature overnight.
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Upon completion, filter the reaction mixture through a pad of Celite®, washing with CH2Cl2.
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Concentrate the filtrate under reduced pressure. The crude imine is typically used in the next step without further purification.
Step 2: Photocatalytic Cyclization
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In a 20 mL scintillation vial, dissolve the crude imine from Step 1 in anhydrous acetonitrile (MeCN, 0.05 M).
-
Add the photocatalyst, Ir[(ppy)2(dtbbpy)]PF6 (0.01 equiv., 5.0 µmol).
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Add the Lewis acids, Bi(OTf)3 (0.2 equiv., 0.1 mmol) and Cu(OTf)2 (1.0 equiv., 0.5 mmol).
-
Seal the vial and stir the reaction mixture under irradiation with a blue LED lamp (30 W) at room temperature. A cooling fan is recommended to maintain a constant temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with the addition of water (0.1 mL) and stir for an additional 5 minutes.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired thiomorpholine.
Data Presentation: A Summary of Reagent Properties
| Property | Value |
| Chemical Formula | C6H17NOSi |
| CAS Number | 2093935-94-3 |
| Molecular Weight | 147.29 g/mol |
| Appearance | Liquid |
| Storage Temperature | 2-8°C |
Applications in Drug Discovery and Development
The mild reaction conditions, broad substrate scope, and avoidance of toxic heavy metals make the SLAP M reagent and the associated methodology highly attractive for applications in medicinal chemistry and process development. The ability to rapidly generate libraries of substituted saturated N-heterocycles from readily available aldehydes is a significant advantage in the early stages of drug discovery. Furthermore, the protocol's amenability to flow chemistry opens the door for large-scale, efficient synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[6][7][8]
Conclusion: A Versatile Tool for the Modern Synthetic Chemist
The SLAP M reagent represents a significant advancement in the synthesis of saturated N-heterocycles, offering a safer, more efficient, and scalable alternative to previous methods. The elegant mechanistic manifold, particularly the Lewis acid-mediated toggling of the photocatalytic cycle, showcases a sophisticated level of reaction control. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practicalities of SLAP M provides a powerful addition to the synthetic chemist's toolbox, enabling the streamlined construction of complex, medicinally relevant molecules.
References
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Hsieh, S.-Y., & Bode, J. W. (2017). Lewis Acid Induced Toggle from Ir(II) to Ir(IV) Pathways in Photocatalytic Reactions: Synthesis of Thiomorpholines and Thiazepanes from Aldehydes and SLAP Reagents. Journal of the American Chemical Society, 139(1), 131-134. [Link]
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Hsieh, S.-Y., & Bode, J. W. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. Organic Letters, 18(9), 2098–2101. [Link]
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Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Letters, 19(17), 4696–4699. [Link]
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Hsieh, S.-Y., & Bode, J. W. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. ETH Zurich Research Collection. [Link]
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Hsieh, S.-Y., & Bode, J. W. (2017). Lewis Acid Induced Toggle from Ir(II) to Ir(IV) Pathways in Photocatalytic Reactions: Synthesis of Thiomorpholines and Thiazepanes from Aldehydes and SLAP Reagents. ResearchGate. [Link]
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Bode Research Group. N-heterocycle synthesis with SnAP chemistry. [Link]
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Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Chemistry Portal. [Link]
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Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. PubMed. [Link]
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